2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 6-position and a thioether linkage to an o-tolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the thieno[2,3-d]pyrimidine core through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the 4-position of the thieno[2,3-d]pyrimidine core with a thiol derivative, such as o-tolylthiol, under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the acetamide moiety to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the thioether linkage.
Amines: Formed from reduction of the acetamide moiety.
Substituted Derivatives: Formed from substitution reactions on the aromatic rings.
Scientific Research Applications
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites of target proteins. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure but differ in functional groups, leading to variations in their biological activity and applications.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTYJHYJLXGABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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